Dehydroemetine

Beschreibung

Historical Context of Ipecac Alkaloids and Dehydroemetine (B1670200) Development

The story of this compound begins with the ipecacuanha plant (Carapichea ipecacuanha), a native of the rainforests of South and Central America. cabidigitallibrary.orgresearchgate.net The root of this plant, known for its emetic properties, was first introduced to Europe from Brazil in the 17th century. researchgate.netnih.govwikipedia.org It was used to treat dysentery, then referred to as "the flux," with notable success in the French royal court. researchgate.netnih.gov In the 18th century, it became a key ingredient in Dover's powder, a widely used fever remedy. researchgate.net

A significant breakthrough occurred in the early 19th century when French chemists isolated the two primary active alkaloids from ipecac root: emetine (B1671215) and cephaeline. cabidigitallibrary.orgresearchgate.netnih.gov Later that century, with the discovery of the pathogenic amoeba Entamoeba histolytica, it was determined that emetine was effective against amoebic dysentery but not the bacillary form. researchgate.netnih.gov

Emetine saw widespread use in treating amoebiasis until the 1970s. asm.orgnih.gov However, its use was associated with significant side effects, particularly cardiotoxicity. asm.org This led to the development of a synthetic and safer analogue, 2,3-dehydroemetine, which was introduced in 1959. asm.org this compound is the result of the dehydrogenation of the heterotricyclic ring of emetine. nih.govvulcanchem.com This structural modification alters its pharmacokinetic properties, leading to more rapid elimination from the body, especially from cardiac tissue, which is believed to account for its reduced toxicity compared to emetine. asm.orgvulcanchem.com

Evolution of Research Focus on this compound

Initially developed as a less toxic treatment for amoebiasis, the research focus on this compound has expanded over the years. patsnap.comwikipedia.org While its primary application has been as an antiprotozoal agent, scientific investigations have explored its potential in other therapeutic areas. patsnap.com

Key research findings have highlighted its activity against various parasites. Studies have demonstrated its efficacy against Entamoeba histolytica in vitro. wikipedia.orgmedchemexpress.com More recent research has repositioned this compound as a potent inhibitor of the multidrug-resistant K1 strain of Plasmodium falciparum, the parasite responsible for malaria. asm.org This has led to the synthesis and evaluation of this compound diastereomers to optimize its antimalarial activity. asm.org

Furthermore, this compound has been investigated for its potential antiviral properties. mdpi.com In the context of coronaviruses, research has suggested that this compound should be tested for its sensitivity against these viruses. nih.govmdpi.comresearchgate.net Studies have shown that certain isomers of this compound can reduce viral growth at nanomolar concentrations. rutgers.eduresearchgate.net There is also interest in its potential application in treating visceral leishmaniasis. medchemexpress.comglpbio.com The development of this compound nanoparticles has been explored as a delivery system for this purpose. pnrjournal.com

The mechanism of action of this compound remains a central area of research. It is known to inhibit protein synthesis by arresting the translocation of tRNA on the ribosome. pediatriconcall.com Molecular docking studies have shown that it binds to the 40S ribosomal subunit in a manner similar to emetine. vulcanchem.com Beyond its effects on protein synthesis, some studies suggest it may also interfere with nucleic acid metabolism by intercalating into the parasite's DNA and affect the parasite's cytoskeleton by binding to tubulin. patsnap.com

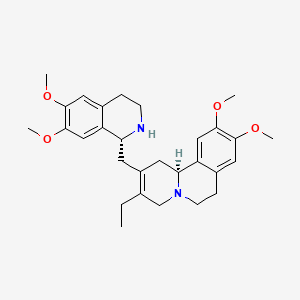

Structure

3D Structure

Eigenschaften

IUPAC Name |

(11bS)-2-[[(1R)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLZPUYGHQWHRN-RPBOFIJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901023600 | |

| Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4914-30-1, 1986-67-0, 26266-12-6 | |

| Record name | Dehydroemetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4914-30-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydroemetine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001986670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroemetine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004914301 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Emetane, didehydro-6',7',10,11-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026266126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dehydroemetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13865 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dehydroemetine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131546 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Ethyl-9,10-dimethoxy-1,6,7,11b-tetrahydro-2-((1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolyl)methyl)-4H-benzo(a)quinolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dehydroemetine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.220 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DEHYDROEMETINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L36LY97UH4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DEHYDROEMETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S79QT1T91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Derivatization of Dehydroemetine

Historical Milestones in Dehydroemetine (B1670200) Synthesis

The synthetic journey of this compound is marked by several pivotal achievements that have paved the way for its contemporary use and further development.

The initial breakthrough in the synthesis of this compound was the preparation of racemic 2,3-dehydroemetine by Brossi and his colleagues in 1959. drugfuture.com This seminal work laid the foundation for future stereoselective syntheses.

A significant advancement came in 1962 when Clark and his team reported the stereospecific synthesis of (±)-2,3-dehydroemetine and its diastereomer, (±)-2,3-dehydroisoemetine. drugfuture.com This development was crucial in understanding the spatial arrangement of the molecule and its biological activity.

Later in 1962, Brossi and Burkhardt achieved the separation of the four possible isomers of this compound. drugfuture.com This allowed for the investigation of the individual isomers and the determination of their absolute configurations and biological activities.

Building on this, the preparation of the pure, therapeutically active (-)-form of this compound was accomplished, with notable contributions from Brossi and N. Whittaker in the 1960s. drugfuture.com This was a critical step in the development of this compound as a therapeutic agent.

| Milestone | Year | Key Contribution | Researchers |

| First Synthesis | 1959 | Synthesis of racemic 2,3-dehydroemetine | Brossi et al. |

| Stereospecific Synthesis | 1962 | Synthesis of (±)-2,3-dehydroemetine and (±)-2,3-dehydroisoemetine | Clark et al. |

| Isomer Separation | 1962 | Separation of the four possible isomers | Brossi and Burkhardt |

| Pure Active Isomer | 1960s | Preparation of the pure (-)-form | Brossi, Whittaker |

Modern Synthetic Routes for this compound and its Stereoisomers

Modern synthetic strategies for this compound have focused on improving efficiency, stereoselectivity, and the ability to generate specific isomers with desired biological activities.

A notable modern approach involves the use of Wittig-type reagents. rsc.org This method provides a versatile and efficient way to construct the this compound skeleton. The synthesis can be adapted to produce both the racemic mixture and, by using the appropriate chiral starting materials, the specific stereoisomers. For instance, the (-)-ketone can be utilized to produce the corresponding (-)-amide, which is a precursor to (-)-2,3-dehydroemetine. rsc.org

The synthesis of specific diastereomers, such as (–)-R,S-dehydroemetine and (–)-S,S-dehydroisoemetine, has been a focus of recent research. asm.org These syntheses are crucial for investigating the structure-activity relationships of this compound and for identifying isomers with improved therapeutic profiles. The synthesis of these specific stereoisomers allows for a more precise understanding of how the three-dimensional structure of the molecule influences its biological targets.

Preparation of this compound Analogs and Derivatives

The preparation of analogs and derivatives of this compound is a key strategy for modulating its pharmacokinetic and pharmacodynamic properties.

A primary focus in this area has been the synthesis of diastereomers, as mentioned previously. The differential biological activities of isomers like (–)-R,S-dehydroemetine and (–)-S,S-dehydroisoemetine highlight the importance of stereochemistry in drug design. asm.org

Furthermore, the synthesis of various derivatives can be envisioned based on the derivatization of the parent compound, emetine (B1671215). For instance, the N-2' position of emetine has been successfully derivatized to create a range of analogs, including thiourea, urea, and sulfonamide derivatives. These modifications are often aimed at improving properties such as solubility, stability, and target specificity. Similar synthetic strategies can be applied to the this compound scaffold to generate novel derivatives with potentially enhanced therapeutic value.

Synthetic Approaches for this compound Formulations in Research Models

The development of effective formulations is critical for the preclinical and clinical evaluation of this compound. Synthetic chemistry plays a vital role in preparing these formulations for research models.

One of the early and notable formulations is This compound resinate . asm.org This formulation involves the ionic interaction of the basic this compound molecule with a resin, which can allow for modified release characteristics. While the detailed synthesis of the resinate for research models is not extensively published, it generally involves the reaction of this compound with a suitable polymeric resin.

More contemporary approaches have focused on nanoparticle-based drug delivery systems . For example, lyophilized polyisohexylcyanoacrylate nanoparticles loaded with this compound have been developed. The synthetic approach for these nanoparticles typically involves the polymerization of isohexylcyanoacrylate (B34524) monomers in the presence of this compound, leading to the encapsulation of the drug within the polymer matrix. This formulation strategy aims to alter the biodistribution of the drug and potentially reduce its toxicity.

Another promising area is the synthesis of prodrugs . While specific this compound prodrugs are not widely reported, the synthesis of emetine prodrugs provides a strong template for such endeavors. For example, peptidyl prodrugs of emetine have been designed to be activated by specific enzymes, such as Fibroblast Activation Protein (FAP). nih.gov The synthesis of such a prodrug would involve the chemical linkage of a peptide moiety to this compound, often at the N-2' position, through a linker that is designed to be cleaved under specific physiological conditions. nih.gov This approach can enhance the selectivity of the drug for its target tissue, thereby reducing systemic toxicity.

| Formulation Type | Synthetic Approach | Key Components |

| Resinate | Ionic exchange with a polymer resin | This compound, Polymeric resin |

| Nanoparticles | Polymerization of monomers in the presence of the drug | This compound, Isohexylcyanoacrylate |

| Prodrugs | Covalent linkage of a promoiety to the drug | This compound, Peptide/Linker |

Molecular and Cellular Mechanisms of Action of Dehydroemetine

Inhibition of Protein Synthesis

A primary mechanism of dehydroemetine's action is the potent inhibition of protein synthesis. This effect is crucial for its antiparasitic activity, as it cripples the organism's ability to produce essential proteins required for growth, function, and reproduction.

This compound (B1670200) binds to the 40S ribosomal subunit of the parasite, a critical component of the cellular machinery responsible for protein translation patsnap.compatsnap.comelifesciences.orgmdpi.com. This binding event interferes with the elongation phase of protein synthesis by inhibiting the translocation step. Specifically, it impedes the movement of the peptidyl-tRNA from the A-site to the P-site on the ribosome patsnap.comelifesciences.orgpediatriconcall.comchemicalbook.comresearchgate.net. This disruption halts the addition of new amino acids to the growing polypeptide chain, effectively arresting protein production and leading to the cessation of parasite growth and replication patsnap.compatsnap.comchemicalbook.com. Studies have shown that this compound mimics the action of emetine (B1671215) in this regard, interacting with the E-site of the ribosomal small subunit elifesciences.org.

While this compound targets ribosomal function, there is evidence suggesting a degree of selectivity for protozoal ribosomes over host (human) ribosomes patsnap.com. This selective toxicity is vital for its therapeutic application, aiming to harm the parasite without causing significant damage to the host. The precise molecular basis for this selectivity is still an area of ongoing research, but it is believed to stem from subtle differences in the ribosomal structures between protozoa and human cells patsnap.com. These differences allow this compound to bind more effectively or with greater consequence to the parasite's ribosomal machinery.

Nucleic Acid Metabolism Disruption

Beyond protein synthesis, this compound also impacts the parasite's ability to manage its genetic material, affecting nucleic acid metabolism.

This compound has been shown to intercalate into the parasite's DNA patsnap.comupenn.edumdpi.com. DNA intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can distort the DNA structure and interfere with essential processes. This interaction leads to the inhibition of nucleic acid synthesis, thereby crippling the parasite's capacity for replication and repair patsnap.comupenn.edumdpi.commdpi.com. The disruption of DNA integrity and synthesis further compromises vital biological functions within the parasite.

Cytoskeletal Dynamics Modulation

The compound also influences the structural integrity and organization of the parasite's cell through its effects on the cytoskeleton.

Host Cellular Response Modulation

This compound has been observed to influence the host's immune system, suggesting a role in modulating cellular responses beyond its direct effects on pathogens.

Immunomodulatory Effects on Macrophage Phagocytic Activity

Research indicates that this compound can modulate the host immune system by enhancing the phagocytic activity of macrophages patsnap.com. This immunomodulatory effect is thought to aid in the clearance of infections by bolstering the host's cellular defense mechanisms. While specific quantitative data detailing the extent of this enhancement is not provided in the current literature, the modulation of macrophage function is recognized as a component of its broader biological activity.

Enzymatic Target Interactions

A primary mechanism of this compound's action involves its interaction with the ribosomal machinery of cells, particularly protozoa, leading to the inhibition of protein synthesis patsnap.compediatriconcall.compatsnap.com. The compound binds to the 40S ribosomal subunit, disrupting the elongation phase of protein synthesis by inhibiting the translocation step patsnap.compatsnap.com. This interference halts the production of essential proteins required for the growth and replication of target organisms patsnap.compatsnap.com. While the prompt mentions RNA-dependent RNA polymerase (RdRp), the primary documented enzymatic target for this compound is the ribosome, affecting host and parasitic protein synthesis patsnap.compediatriconcall.compatsnap.com. Studies have also indicated potential interference with nucleic acid metabolism patsnap.com and effects on the cytoskeleton patsnap.com.

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Models

Comparative pharmacokinetic studies in guinea pigs have revealed significant differences in the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound and its parent compound, emetine. Following intraperitoneal injection, this compound is eliminated from the body and individual organs more rapidly than emetine. cabidigitallibrary.orgajtmh.org

A key distinction lies in their distribution patterns within the heart and liver. This compound is cleared more quickly from the heart than from the liver. ajtmh.org Conversely, emetine is eliminated more rapidly from the liver than from the heart. cabidigitallibrary.org This differential distribution may contribute to the observed lower cardiotoxicity of this compound compared to emetine, despite their comparable therapeutic efficacy in treating amoebiasis. ajtmh.org

Both compounds are primarily excreted through feces, with approximately 95% of the injected radioactivity from labeled this compound and emetine recovered in the feces and only 5% in the urine. cabidigitallibrary.orgajtmh.org Spectrofluorometric and radiometric methods have been employed to determine the concentrations of these drugs in various organs at different time points post-injection. cabidigitallibrary.orgnih.gov

Interactive Data Table: Comparative Elimination of this compound and Emetine in Guinea Pigs

Below is an interactive table summarizing the relative elimination rates of this compound and Emetine from different organs in guinea pigs.

| Organ | This compound Elimination Rate | Emetine Elimination Rate |

| Heart | Faster | Slower |

| Liver | Slower | Faster |

| Body (Overall) | Faster | Slower |

Preclinical studies in rats have demonstrated that this compound influences the activity of hepatic drug-metabolizing enzymes. Pretreatment of female rats with (±)-2,3-dehydroemetine was found to prolong the duration of hexobarbital-induced sleep, suggesting an inhibition of drug metabolism. nih.govnih.gov

In vitro experiments using liver microsomes from pretreated rats confirmed this inhibitory effect. The activity of drug-metabolizing enzymes, measured by the N-demethylation of aminopyrine (B3395922) and the azo-reduction of Neoprontosil, was inhibited in animals that had received this compound. nih.govnih.gov This inhibition was also observed when this compound was co-administered with known enzyme inducers like sodium phenobarbital, where it diminished the expected stimulation of drug-metabolizing enzyme activity. nih.govnih.gov

Interestingly, this inhibitory effect on hepatic drug metabolism appears to be specific to this compound and emetine, as it was not observed with closely related compounds such as (–)-isoemetine or (+)-O-methylpsychotrine. nih.govnih.gov The mechanism of this inhibition does not seem to be related to the generation of NADPH. nih.govnih.gov

Pharmacological Investigations of Dehydroemetine in Experimental Models

Antiprotozoal and Antiviral Investigations

Dehydroemetine (B1670200) has been investigated for its potential therapeutic efficacy against various Leishmania species, the protozoan parasites responsible for leishmaniasis. wikipedia.org Research in experimental models has explored its activity against both the promastigote and amastigote stages of the parasite's life cycle.

In the context of visceral leishmaniasis, one of the most severe forms of the disease, this compound has been formulated into polyisohexylcyanoacrylate nanoparticles. tandfonline.com This formulation aimed to enhance drug targeting to the reticuloendothelial system, where the Leishmania parasites predominantly reside. tandfonline.com Studies in mice demonstrated that these this compound-loaded nanoparticles were rapidly cleared from the bloodstream and accumulated in the liver and spleen. tandfonline.commedchemexpress.com This targeted distribution is significant as it concentrates the drug at the primary sites of infection while potentially reducing systemic toxicity. tandfonline.com A notable finding was the reduced cardiac concentration of this compound when delivered via nanoparticles, a crucial aspect given the cardiotoxic concerns associated with related compounds like emetine (B1671215). tandfonline.com

In vitro studies have demonstrated the direct anti-leishmanial effects of this compound and related compounds. For instance, sitamaquine (B1681683) dihydrochloride, another antiprotozoal agent, showed activity against a range of Leishmania species, with ED50 values against amastigotes (the intracellular stage in the mammalian host) ranging from 2.9 to 19.0 µM. lshtm.ac.uk While specific data for this compound's direct efficacy in similar comprehensive in vitro assays are less detailed in the provided sources, its investigation as a primary candidate for leishmaniasis treatment implies recognized activity. wikipedia.orgmedchemexpress.com The development of novel formulations and the study of various derivatives continue to be areas of interest in the search for more effective treatments for this neglected tropical disease. nih.govnih.gov

Recent pharmacological research has expanded to include the evaluation of this compound's antiviral properties against a range of clinically significant viruses. These investigations, primarily conducted in cell culture systems, have revealed broad-spectrum potential by inhibiting viral replication and entry processes.

This compound and its parent compound, emetine, have demonstrated significant inhibitory activity against human coronaviruses in vitro. researchgate.net Studies have shown that the (-)-R,S isomer of 2,3-dehydroemetine can reduce the growth of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) and Human Coronavirus OC43 (HCoV-OC43) at nanomolar concentrations. researchgate.net The mechanism of action is primarily attributed to the disruption of host cell protein synthesis, a critical process for viral replication. researchgate.netnih.gov

The antiviral efficacy of these compounds is potent. For instance, emetine was found to be a low nanomolar inhibitor of SARS-CoV-2 in Vero cells, with a 50% effective concentration (EC50) of 0.147 nM and a high selectivity index of 10910.4. nih.govbiorxiv.org This potent activity is achieved by inhibiting the interaction of viral mRNA with the eukaryotic translation initiation factor 4E (eIF4E), a key component of the host cell's protein synthesis machinery. nih.govbiorxiv.org Pharmacokinetic studies suggest that with a 1 mg/kg oral dose in animal models, the concentration of emetine in the lungs can reach levels over 200-fold higher than its in vitro EC50, indicating its potential for effective anti-SARS-CoV-2 therapy. researchgate.net

| Virus | Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| SARS-CoV-2 | Vero | EC50 | 0.147 nM | nih.govbiorxiv.org |

| SARS-CoV-2 | Vero | CC50 | 1603.8 nM | nih.govbiorxiv.org |

| SARS-CoV-2 | Vero | Selectivity Index (SI) | 10910.4 | nih.govbiorxiv.org |

The antiviral activity of ipecac alkaloids extends to the Flaviviridae family, including Zika virus (ZIKV). Emetine, a closely related compound to this compound, has been shown to be a potent inhibitor of ZIKV replication in various cell lines, including SNB-19, HEK293, and Vero E6 cells, demonstrating that the effect is not cell-line specific. nih.gov

In cell-based assays, emetine completely suppressed ZIKV replication with a 50% inhibitory concentration (IC50) as low as 8.74 nM in Vero cells. nih.gov Further studies confirmed its activity against the ZIKV envelope (ENV) protein expression in SNB-19 cells with an IC50 of 29.8 nM. nih.gov The mechanism of action against ZIKV is multifaceted, involving the inhibition of the viral RNA-dependent RNA polymerase (RdRp) NS5 and the disruption of host lysosomal function. nih.govnih.gov This dual-targeting approach may contribute to its high potency and could make it more difficult for the virus to develop resistance. nih.gov

| Assay | Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| ZIKV Titer Assay | Vero | IC50 | 8.74 nM | nih.gov |

| Anti-ZIKV ENV Protein Expression | SNB-19 | IC50 | 29.8 nM | nih.gov |

The broad-spectrum antiviral potential of these compounds has also been demonstrated against filoviruses, such as the Ebola virus (EBOV). In vitro studies have shown that emetine potently inhibits EBOV infection. nih.govnih.gov The inhibitory mechanism involves blocking viral entry into host cells. nih.gov

In a viral-like particle (VLP) entry assay using HeLa cells, emetine showed a dose-dependent inhibition of EBOV entry with an IC50 of 10.2 µM. researchgate.net More significantly, its activity against live EBOV in Vero E6 cells was observed at a much lower concentration, with an IC50 of 16.9 nM. researchgate.net Cephaeline, an analog of emetine, exhibited similar potent inhibition of EBOV entry and replication in vitro. nih.govresearchgate.net This suggests that the core structure shared by these ipecac alkaloids is crucial for their anti-EBOV activity. nih.gov

| Assay | Cell Line | Activity Metric | Value | Source |

|---|---|---|---|---|

| EBOV VLP Entry Assay | HeLa | IC50 | 10.2 µM | researchgate.net |

| Live EBOV Infection Assay | Vero E6 | IC50 | 16.9 nM | researchgate.net |

To enhance therapeutic efficacy and potentially reduce dose-dependent side effects, this compound has been evaluated in combination with other drugs in preclinical models. nih.gov These studies have often revealed synergistic interactions, where the combined effect of the drugs is greater than the sum of their individual effects.

In the context of antimalarial research, the (−)-R,S isomer of this compound was studied in combination with other antimalarial agents. nih.gov Synergistic activity was reported when this compound was combined with chloroquine, atovaquone (B601224), and proguanil (B194036) in vitro. researchgate.netnih.gov Such combinations are sought to lower the required dosage of each compound, thereby mitigating potential toxicity. nih.gov For instance, this compound has been considered for the treatment of malaria in combination with chloroquine. researchgate.net The evaluation of these combinations often utilizes methods like the Chou-Talalay method to quantify the level of synergy. nih.gov These findings underscore the potential of this compound as a component in combination therapies for various infectious diseases.

Structure Activity Relationship Sar Studies of Dehydroemetine and Its Analogs

Impact of Structural Modifications on Biological Activity

Structural modifications to the core isoquinoline (B145761) skeleton and its substituents have been systematically investigated to elucidate their impact on the biological efficacy of dehydroemetine (B1670200) and its analogs. These studies have identified key structural elements that are critical for maintaining or enhancing specific activities, such as protein synthesis inhibition and antiviral effects.

Research indicates that the presence of a secondary amine at the N-2' position of the emetine (B1671215)/dehydroemetine structure is vital for its ability to inhibit protein synthesis nih.govacs.org. Modifications or substitutions at this position typically lead to a reduction in biological activity. Similarly, the configuration at the C-1' position and the presence of a methoxy (B1213986) group at the C-7' position are essential structural requirements for the biological activities of these alkaloids acs.orgbenthamopen.com.

The development of this compound itself involved a structural alteration from emetine: a double bond was introduced near the ethyl group, resulting from the dehydrogenation of the heterotricyclic ring of emetine nih.govwikipedia.org. This modification contributes to its antiprotozoal, antimalarial, and antileishmanial properties nih.gov. Furthermore, studies on other isoquinoline alkaloids have shown that O-methylation in the naphthalene (B1677914) portion and the specific substitution pattern of the isoquinoline portion play a significant role in their cytotoxic activities, with an OMe/OH pattern often being favorable nih.gov. The presence of a nitrogen atom, particularly a quaternary one, and methyl groups within the structure are also highlighted as important features for the bioactivity of isoquinoline alkaloids researchgate.net.

| Modification Site/Type | Example Modification/Analog | Impact on Biological Activity | Primary Activity Affected | Citation(s) |

| N-2' position | Secondary amine | Critical for activity | Protein synthesis inhibition | nih.govacs.org |

| N-2' position | Modification/Substitution | Reduced biological activity | Protein synthesis inhibition, toxicity | nih.gov |

| C-1' position | R configuration | Essential for activity | General biological activity | acs.orgbenthamopen.com |

| C-7' position | Methoxy group | Essential for activity | General biological activity | benthamopen.com |

| Isoquinoline core | Dehydrogenation | Forms this compound | Antiprotozoal, antimalarial, antileishmanial | nih.gov |

| Ethyl group vicinity | Double bond | Differentiates this compound from emetine | Antiprotozoal properties | wikipedia.org |

| Naphthalene portion | O-methylation | Crucial for cytotoxic activities | Cytotoxicity | nih.gov |

| Isoquinoline portion | Substitution pattern | Crucial for cytotoxic activities | Cytotoxicity | nih.gov |

| Isoquinoline core | Hydroxyl group (vs methoxy) | Hypothesized to reduce cytotoxicity | Cytotoxicity | researchgate.net |

Stereoisomeric Activity and Configurational Requirements

The biological activity of emetine and this compound is significantly influenced by their stereochemistry, as these molecules possess multiple chiral centers researchgate.net. Emetine, for instance, has five chiral centers, and its activity is dependent on specific configurations. This compound also exists as stereoisomers, with particular attention paid to (-)-R,S-dehydroemetine (also designated as DHE4) and (-)-S,S-dehydroisoemetine.

Studies have demonstrated that the antiviral mechanisms of these compounds, particularly their disruption of host cell protein synthesis, are demonstrably stereoisomer specific nih.govrutgers.edu. Emetine is predominantly found in the 1R, 11bS, 2S, 3R configuration, while for this compound to be active against protozoa, the 1R, 11bS configuration is required rutgers.edu.

Analytical and Bioanalytical Methodologies for Dehydroemetine Research

Spectroscopic and Chromatographic Characterization Techniques (e.g., HPLC, MS, NMR)

Modern analytical chemistry provides a robust toolkit for the comprehensive characterization of dehydroemetine (B1670200), ensuring its identity, purity, and structural integrity. While early patent literature often lacked detailed analytical data from modern techniques, current research employs a combination of chromatographic and spectroscopic methods for rigorous validation.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of this compound and its derivatives. It is adept at separating the primary compound from any impurities, starting materials, or byproducts generated during synthesis. The method's high resolution makes it suitable for quantifying the purity percentage and detecting trace-level impurities.

Mass Spectrometry (MS): Mass spectrometry is indispensable for confirming the molecular weight of this compound. High-resolution MS can provide the exact mass of the molecule, which helps in confirming its elemental composition. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for both identifying and quantifying the compound, even in complex mixtures, with high sensitivity and selectivity rsc.orguu.nlnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is unparalleled for the structural elucidation of this compound nih.gov. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom, allowing researchers to confirm the compound's complex ring structure and the connectivity of its atoms. For a molecule with stereocenters like this compound, advanced NMR techniques are crucial for confirming the relative and absolute stereochemistry, which is vital for its biological activity hyphadiscovery.com.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is a straightforward and effective method for the initial identification of this compound. The International Pharmacopoeia specifies that a solution of this compound dihydrochloride in hydrochloric acid exhibits a characteristic maximum absorption (λmax) at approximately 282 nm unand.ac.idresearchgate.netijpca.orgneliti.comresearchgate.net. This property is useful for routine quantification and identity checks.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used to assess the purity of this compound and identify the presence of related substances, such as emetine (B1671215) researchgate.netnih.govresearchgate.netnih.gov. Specific mobile and stationary phases can be used to achieve separation, and the resulting spots can be visualized under UV light after treatment with a spray reagent to confirm the presence or absence of impurities researchgate.net.

| Analytical Technique | Primary Application for this compound | Key Findings/Parameters |

|---|---|---|

| HPLC | Purity assessment and separation of derivatives | High-resolution separation from impurities |

| Mass Spectrometry (MS) | Molecular weight confirmation and identification | Provides exact mass and elemental composition |

| NMR Spectroscopy | Structural elucidation and stereochemistry confirmation | Detailed mapping of atomic connectivity |

| UV Spectroscopy | Identification and routine quantification | λmax at ~282 nm in 0.1 mol/l HCl |

| Thin-Layer Chromatography (TLC) | Purity screening and detection of related substances | Effective for separating from emetine |

Quantitative Analysis in Biological Matrices (e.g., In Vitro Lysates, Animal Tissues for Distribution Studies)

Bioanalytical methods are essential for determining the concentration of this compound in biological samples, which is critical for pharmacokinetic and drug distribution studies. These methods need to be highly sensitive and selective to accurately measure the compound in complex biological environments.

Quantitative Analysis in Animal Tissues for Distribution Studies

A key aspect of understanding the pharmacological profile of this compound is to study its distribution and elimination from various tissues. Seminal pharmacokinetic studies in guinea pigs have utilized spectrofluorometric and radiometric methods to quantify the compound in different organs ajtmh.orgcabidigitallibrary.org.

Spectrofluorometric Methods: These methods rely on the native fluorescence of this compound or a fluorescent derivative to measure its concentration cabidigitallibrary.orgnih.govnih.govresearchgate.net. After extraction from the tissue homogenate, the sample is analyzed in a spectrofluorometer, and the fluorescence intensity is correlated with the drug concentration.

Radiometric Methods: These studies involve synthesizing a radiolabeled version of this compound (e.g., with Carbon-14). After administering the labeled compound to animals, tissue samples are collected at various time points. The amount of radioactivity in each tissue is then quantified using techniques like liquid scintillation counting, which provides a highly sensitive measure of the drug's concentration ajtmh.orgcabidigitallibrary.orgresearchgate.net.

A comparative study in guinea pigs revealed significant differences in the pharmacokinetics of this compound and its parent compound, emetine. The research found that this compound is eliminated more rapidly from the body and from individual organs than emetine ajtmh.orgcabidigitallibrary.org. Notably, this compound disappears more quickly from the heart than from the liver, which is the reverse of what is observed with emetine ajtmh.orgcabidigitallibrary.org. This differential tissue distribution and elimination profile may be related to this compound's lower cardiotoxicity compared to emetine cabidigitallibrary.org.

| Parameter | This compound | Emetine | Reference |

|---|---|---|---|

| Overall Elimination Rate | More rapid | Slower | ajtmh.orgcabidigitallibrary.org |

| Relative Elimination from Heart vs. Liver | More rapid from heart | More rapid from liver | ajtmh.orgcabidigitallibrary.org |

Quantitative Analysis in In Vitro Lysates

While specific studies detailing the quantification of this compound in in vitro lysates are not extensively documented in the provided search results, the principles of such analysis are well-established in bioanalytical chemistry. Analyzing drug concentrations in cell lysates is crucial for mechanistic studies, such as investigating its impact on cellular processes.

The primary technique for this application would be Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . This method offers the high sensitivity and selectivity required to measure low concentrations of this compound within the complex matrix of a cell lysate cuny.edusemanticscholar.org. The process typically involves:

Sample Preparation: Lysing the cells to release their contents, followed by a sample clean-up step like protein precipitation or solid-phase extraction to remove interfering cellular components.

Chromatographic Separation: Injecting the extracted sample into an HPLC or UPLC system to separate this compound from other remaining matrix components.

Mass Spectrometric Detection: Quantifying the separated this compound using a tandem mass spectrometer, which provides excellent specificity and allows for very low limits of detection.

This type of analysis would enable researchers to correlate the intracellular concentration of this compound with its observed biological effects at a cellular level.

Computational and in Silico Approaches in Dehydroemetine Research

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically a ligand to a protein target. This process helps in understanding how dehydroemetine (B1670200) might interact with its biological targets and provides an estimate of its binding affinity.

This compound, like its parent compound emetine (B1671215), is known to target the 40S ribosomal subunit, thereby inhibiting protein synthesis. Studies have employed molecular docking to visualize and quantify these interactions. For instance, docking simulations of (−)-R,S-dehydroemetine into the emetine binding region of the Plasmodium falciparum 40S ribosomal subunit (Pf40S) revealed that (−)-R,S-dehydroemetine adopts a U-shaped conformation closely mimicking the bound pose of emetine. The docking scores, using the London dG scoring function, indicated a binding free energy (dG) of -7.3 kcal/mol for (−)-R,S-dehydroemetine, comparable to that of emetine (-7.2 kcal/mol) nih.govbiorxiv.org. These findings suggest a similar binding mode and affinity to the Pf40S subunit for both compounds.

| Compound | Target Subunit | Docking Score (London dG) | Reference |

| Emetine | Pf40S | -7.2 kcal/mol | nih.govbiorxiv.org |

| (−)-R,S-Dehydroemetine | Pf40S | -7.3 kcal/mol | nih.govbiorxiv.org |

Beyond ribosomal targets, this compound and its analogues are also investigated for interactions with various enzymes. For example, studies on related compounds targeting enzymes like Pteridine Reductase 1 (PTR1) in parasites have utilized molecular docking to assess binding modes and affinities. In one study, arylindole derivatives showed promising interactions with PTR1, with one compound (Compound 7) exhibiting a binding free energy of -32.33 kcal/mol in dynamic simulations, suggesting significant affinity for the enzyme nih.gov. While this specific data pertains to arylindoles, it exemplifies the application of docking to enzyme targets relevant in antiparasitic drug discovery, a field where this compound is also explored. Furthermore, molecular docking studies against P. falciparum dihydrofolate reductase (PfDHFR) have been conducted for related antifolate antimalarial agents, providing insights into how structural modifications affect binding to key residues like Asp54 ijpsonline.com.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a temporal perspective on molecular behavior, allowing researchers to study the dynamic interactions and conformational changes of this compound with its targets over time. These simulations can reveal the stability of binding poses predicted by docking and offer a more nuanced understanding of molecular recognition.

MD simulations are crucial for capturing the flexibility of biological systems and the dynamic nature of ligand-target interactions scielo.brmdpi.com. By simulating the movement of atoms and molecules over time, MD can analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to assess structural stability and conformational changes dovepress.comnih.gov. For instance, MD simulations have been used to explore the conformational dynamics of protein targets, such as the Nsp1 protein from SARS-CoV-2, which binds to the 40S ribosomal subunit, to analyze ligand-protein complex behavior nih.gov. Although specific MD studies on this compound's direct interaction with the Pf40S subunit are less detailed in the provided literature, the general application of MD in drug discovery involves refining docking poses and understanding the dynamic stability of ligand-receptor complexes scielo.brmdpi.com.

Quantum Chemical Calculations (e.g., DFT, FMO) for Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) theory, are used to investigate the electronic structure and properties of molecules like this compound. These methods provide insights into electron distribution, reactivity, and stability by calculating parameters such as HOMO-LUMO energy gaps, electronegativity, and chemical hardness.

DFT calculations can elucidate the electronic properties that influence a molecule's chemical behavior and potential interactions. For example, studies on related compounds have calculated parameters like electronegativity (χ), chemical hardness (η), and softness (σ) to assess molecular stability and reactivity scielo.org.mxmaterialsciencejournal.orgresearchgate.net. The HOMO-LUMO energy gap, a key indicator of a molecule's reactivity and charge transfer capabilities, has been reported for various compounds, with values ranging from approximately 4.25 eV to 5.12 eV in different molecular systems materialsciencejournal.orgresearchgate.net. These calculations help in understanding how electron density is distributed within this compound, which can inform its binding interactions with biological targets.

| Parameter | Value (eV) | Context/Related Compound | Reference |

| HOMO-LUMO Energy Gap | 4.25 | TDHP | materialsciencejournal.org |

| Electron Affinity | 0.60 | TDHP | materialsciencejournal.org |

| Ionization Potential | 4.85 | TDHP | materialsciencejournal.org |

| Chemical Hardness (η) | 2.12 | TDHP | materialsciencejournal.org |

| Chemical Softness (S) | 0.47 | TDHP | materialsciencejournal.org |

| Electronegativity (χ) gas | 3.51 | FP | scielo.org.mx |

| Chemical Hardness (η) gas | 2.91 | FP | scielo.org.mx |

| Softness (σ) gas | 0.34 | FP | scielo.org.mx |

In Silico Prediction of System-Level Interactions (e.g., ADME for Computational Models)

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate is critical for its success in drug discovery. In silico models, often built using machine learning (ML) and artificial intelligence (AI) algorithms, are employed to forecast these pharmacokinetic parameters early in the development pipeline nih.govresearchgate.netnih.gov.

Computational ADME models aim to predict how a drug will behave in the body, including its absorption rate, distribution to tissues, metabolic pathways, and excretion routes researchgate.netfrontiersin.org. These models are developed using large datasets and advanced algorithms to achieve high predictive accuracy nih.govgithub.com. For example, models have been developed to predict oral absorption with global accuracies around 74% researchgate.net, and others have demonstrated sensitivities and selectivities of approximately 0.823 and 0.879, respectively, for predicting specific ADME endpoints nih.gov. By assessing ADME properties computationally, researchers can identify potential liabilities early on, optimize lead compounds, and reduce the rate of attrition in later stages of drug development nih.govfrontiersin.org. Analysis of ADME properties has also been noted in studies exploring drug candidates for diseases like leishmaniasis researchgate.net.

| Model Type/Metric | Value | Context/Application | Reference |

| Oral Absorption Model | 74% | Global Accuracy | researchgate.net |

| ADME Prediction Model | 0.823 | Sensitivity | nih.gov |

| ADME Prediction Model | 0.879 | Selectivity | nih.gov |

Compound List:

This compound: A synthetic analogue of emetine, investigated for antiparasitic and other therapeutic properties.

Emetine: A naturally occurring alkaloid used historically as an antiparasitic agent.

FP: A chemical entity studied using DFT and FMO analysis for its electronic properties.

TDHP: A perimidine derivative analyzed using DFT for its structural and electronic properties.

Emerging Research Directions and Future Perspectives for Dehydroemetine

Novel Applications in In Vitro Disease Modeling

In vitro disease models, which are laboratory-based systems that mimic aspects of human diseases, are crucial tools in biomedical research. nih.govsemanticscholar.orgdrugtargetreview.com Dehydroemetine (B1670200) has found utility in such models, particularly for parasitic diseases, allowing researchers to study disease mechanisms and screen for new therapeutic agents.

Recent research has utilized this compound in in vitro models for several parasitic infections:

Malaria: A 2020 in vitro study highlighted the effectiveness of this compound against Plasmodium falciparum, the parasite responsible for malaria. wikipedia.orgnih.gov The compound demonstrated high potency against multidrug-resistant strains of the parasite, making it a valuable tool for studying resistance mechanisms and identifying new drug targets. nih.govnih.gov

Amoebiasis: In vitro studies have compared the efficacy of this compound against Entamoeba histolytica with other amoebicidal drugs. wikipedia.org These models are essential for understanding the compound's activity and for the preclinical assessment of new drug combinations.

Leishmaniasis: this compound has also been investigated as a potential treatment for infections caused by Leishmania species. wikipedia.org In vitro models are employed to evaluate its efficacy against the parasite and to explore its mechanism of action.

The application of this compound in these models helps researchers to understand the fundamental biology of the parasites and to identify potential new therapeutic strategies.

Advanced Delivery Systems for Experimental Studies (e.g., Nanoparticle Research for Visceral Leishmaniasis)

A significant area of current research focuses on developing advanced delivery systems to enhance the therapeutic properties of this compound in experimental settings. A key example is the use of nanotechnology to treat visceral leishmaniasis, a severe form of the disease. tandfonline.comglpbio.com Nanoparticles serve as drug carriers that can improve drug targeting, enhance efficacy, and reduce toxicity. nih.govnih.gov

Researchers have successfully prepared and characterized lyophilized polyisohexylcyanoacrylate nanoparticles loaded with this compound (DHE). tandfonline.com These nanoparticles were designed to improve the treatment of visceral leishmaniasis. tandfonline.com The formulation demonstrated efficient absorption of DHE and showed stability for at least 24 months. tandfonline.com

Preclinical studies in mice revealed important characteristics of this advanced delivery system:

Targeted Delivery: After intravenous administration, the DHE nanoparticles were rapidly cleared from the bloodstream and accumulated primarily in the reticuloendothelial system (liver, spleen, and bone marrow), which are the main sites of Leishmania infection. tandfonline.com

Reduced Cardiotoxicity: A significant advantage of this nanoparticle formulation is the reduction of drug concentration in the heart, a key concern with emetine (B1671215) and its derivatives. tandfonline.com

| Parameter | Finding | Reference |

| Nanoparticle Type | Polyisohexylcyanoacrylate | tandfonline.com |

| Drug Loaded | This compound (DHE) | tandfonline.com |

| Target Disease | Visceral Leishmaniasis | tandfonline.comglpbio.com |

| Stability | Confirmed for at least 24 months | tandfonline.com |

| In Vivo Distribution | Concentrated in the reticuloendothelial system | tandfonline.com |

| Cardiac Concentration | Reduced compared to free drug | tandfonline.com |

This research demonstrates the potential of advanced delivery systems like nanoparticles to improve the experimental therapeutic profile of this compound, particularly for targeted treatment of intracellular infections like leishmaniasis. tandfonline.combeilstein-journals.org

Repurposing Strategies and Mechanism-Based Investigations

Drug repurposing, or finding new uses for existing drugs, is an efficient strategy in drug discovery. researchgate.net this compound is a candidate for such strategies, with ongoing research exploring its potential against diseases beyond amoebiasis. patsnap.comelsevier.com

A prime example is the investigation of this compound for malaria. nih.gov Recognizing the urgent need for new antimalarials due to widespread resistance, researchers have identified this compound as a potent inhibitor of the malaria parasite. nih.gov

Mechanism-based investigations are running parallel to these repurposing efforts. The primary mechanism of this compound is understood to be the inhibition of protein synthesis by binding to the 40S ribosomal subunit. patsnap.com However, recent studies suggest a more complex, multimodal mechanism of action. nih.gov

Key findings from these investigations include:

Synergistic Activity: In drug interaction studies, one of this compound's diastereomers, (-)-R,S-dehydroemetine, showed synergistic antimalarial activity when combined with atovaquone (B601224) and proguanil (B194036). nih.govnih.gov

Mitochondrial Effects: Research indicates that this compound affects the mitochondrial membrane potential of the parasite, suggesting an additional mechanism of action beyond protein synthesis inhibition. nih.govresearchgate.net

Stereospecific Activity: Studies comparing different diastereomers of this compound have shown that the spatial arrangement of atoms is crucial for its activity. Molecular modeling and in vitro testing revealed that (-)-R,S-dehydroemetine is significantly more potent against P. falciparum than (-)-S,S-dehydroisoemetine. nih.govresearchgate.net

| Research Area | Key Finding | Implication | Reference |

| Drug Repurposing | Potent in vitro activity against multidrug-resistant Plasmodium falciparum. | Potential new treatment for malaria. | nih.govnih.gov |

| Mechanism of Action | Inhibition of protein synthesis. | Primary mode of killing the parasite. | patsnap.com |

| Affects mitochondrial membrane potential. | Suggests a multimodal mechanism of action. | nih.gov | |

| Drug Interactions | Synergistic activity with atovaquone and proguanil. | Potential for combination therapy to enhance efficacy and reduce resistance. | nih.govnih.gov |

| Stereochemistry | The (-)-R,S-dehydroemetine diastereomer is more potent than the (-)-S,S-dehydroisoemetine form. | Highlights the importance of specific chemical structure for biological activity. | nih.govresearchgate.net |

These mechanism-based investigations are crucial for optimizing this compound for new therapeutic uses and for designing novel analogs with improved efficacy and safety profiles. patsnap.com The exploration of this compound for other protozoal infections and potentially as an adjunct in cancer therapy continues to be an active area of research. patsnap.com

Q & A

Q. What experimental models are most appropriate for evaluating the cardiac toxicity profile of dehydroemetine in preclinical studies?

this compound's cardiac toxicity can be assessed using isolated guinea-pig atrial preparations, which allow direct measurement of chronotropic and inotropic effects. Concentrations as low as 0.15 × 10⁻⁶ g/mL reduce spontaneous contraction frequency and amplitude, while higher concentrations (≥1.5 × 10⁻⁶ g/mL) induce irreversible arrest . Adrenaline (1–5 × 10⁻⁶ g/mL) can reverse these effects if administered within 30 minutes of arrest, providing a mechanistic model to study toxicity rescue pathways . Researchers should prioritize dose-response curves and time-dependent reversibility assays to differentiate therapeutic from toxic thresholds.

Q. How do structural modifications of this compound influence its anti-parasitic activity and toxicity?

this compound, a synthetic analog of emetine, exhibits reduced cardiovascular toxicity due to its faster tissue elimination and altered stereochemistry. The (-)-R,S-dehydroemetine diastereomer retains potent antiplasmodial activity (IC₅₀ = 71.03 nM against Plasmodium falciparum K1 strain), whereas the (-)-S,S-dehydroisoemetine isomer loses efficacy (IC₅₀ = 2.07 μM), highlighting the importance of C-1′ configuration in target binding . Comparative molecular modeling against the P. falciparum ribosome (PDB 3J7A) reveals that (-)-R,S-dehydroemetine mimics emetine’s binding pose, preserving ribosomal inhibition while reducing cardiotoxicity .

Q. What standardized protocols exist for assessing this compound’s efficacy in treating hepatic amoebiasis?

Clinical trials for hepatic amoebiasis should follow protocols combining this compound (1 mg/kg/day intramuscularly for 4–6 days) with luminal amebicides like paromomycin to eliminate residual intestinal cysts. A 1979 study of 27 patients demonstrated that this compound-based regimens achieved 100% clearance of liver abscesses when paired with chloroquine or metronidazole . Researchers must include post-treatment O&P (ova and parasite) exams and ultrasound imaging to confirm resolution, alongside monitoring for adverse reactions (e.g., neuromuscular symptoms or ECG abnormalities) .

Advanced Research Questions

Q. How can conflicting data on this compound’s antiviral potential be resolved through experimental design?

While this compound inhibits viral RNA synthesis in vitro (e.g., coronavirus), its mechanism overlaps with ribosomal protein synthesis inhibition, raising questions about specificity . To resolve contradictions, researchers should:

- Perform time-of-addition assays to determine if antiviral activity coincides with host or viral replication phases.

- Use RNA-seq or ribosome profiling to distinguish direct viral targeting from off-target host effects.

- Compare this compound’s potency with structurally unrelated antivirals in orthogonal assays (e.g., plaque reduction vs. luciferase reporter systems) .

Q. What methodological strategies optimize this compound’s antimalarial activity while minimizing cross-resistance?

Lead optimization studies indicate that this compound’s gametocidal activity and lack of cross-resistance in multidrug-resistant P. falciparum strains make it a promising candidate for combination therapy. Synergistic interactions with atovaquone-proguanil (95% inhibition at sub-IC₅₀ concentrations) suggest mitochondrial membrane potential disruption as a secondary mechanism . Researchers should:

Q. How should contradictory historical data on this compound’s efficacy in non-amebic infections (e.g., leishmaniasis, herpes zoster) be critically evaluated?

Early studies reported this compound’s in vitro efficacy against Leishmania donovani promastigotes but lacked in vivo validation . To address discrepancies:

- Replicate assays using standardized WHO protocols for leishmaniasis (e.g., intramacrophage amastigote models).

- Compare pharmacokinetic data across species to assess tissue penetration in cutaneous vs. visceral infections.

- Re-examine historical claims (e.g., herpes zoster therapy) with blinded, placebo-controlled trials and modern virological endpoints (e.g., viral load quantification) .

Methodological Guidelines

Q. What statistical approaches are recommended for analyzing dose-dependent cardiac toxicity in preclinical studies?

- Use non-linear regression models (e.g., log[inhibitor] vs. normalized response) to calculate EC₅₀ values for atrial arrest.

- Apply Kaplan-Meier survival analysis to assess time-to-arrest reversibility post-adrenaline administration .

- Include positive controls (e.g., emetine) to benchmark toxicity thresholds.

Q. How can researchers design clinically relevant pharmacokinetic studies for this compound?

- Employ population pharmacokinetic modeling to account for variability in renal/hepatic function.

- Measure tissue distribution in liver biopsy samples from animal models to correlate drug levels with abscess resolution rates .

- Integrate metabolomic profiling to identify active metabolites contributing to efficacy or toxicity .

Data Contradiction Analysis

Q. Why do some studies report this compound’s low clinical toxicity while others highlight neuromuscular adverse events?

Discrepancies arise from differences in dosing regimens and patient stratification . For example:

- Trials using ≤1 mg/kg/day for ≤5 days report ≤25% adverse reactions, mostly mild (e.g., nausea) .

- Prolonged use (>10 days) or renal impairment increases cumulative exposure, elevating risks of neurotoxicity (e.g., tremor, paresthesia) . Researchers must standardize inclusion criteria (e.g., renal function thresholds) and monitor creatine kinase levels to detect subclinical myopathy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.